Vilazodone D8 is classified under the category of antidepressants, specifically as a serotonin reuptake inhibitor. It is synthesized from vilazodone, which is derived from various synthetic pathways involving indole and piperazine derivatives. The introduction of deuterium into the vilazodone structure allows for improved metabolic stability and potentially altered efficacy in therapeutic applications.
Several methods have been developed for the synthesis of vilazodone and its deuterated variant. The most notable methods include:
The molecular structure of vilazodone D8 can be described as follows:
The incorporation of deuterium atoms results in isotopic labeling that can be tracked during pharmacokinetic studies, providing insights into its metabolic pathways.
Vilazodone D8 participates in several chemical reactions typical for its class of compounds:
These reactions require careful control of conditions such as temperature, pressure, and reagent concentrations to ensure high yields and purity.
Vilazodone D8 exerts its effects through dual mechanisms:
These mechanisms work synergistically to alleviate symptoms of depression by enhancing mood and emotional well-being.
Relevant data indicate that vilazodone D8 maintains consistent performance across various analytical methods used for quantification in biological samples .
Vilazodone D8 serves multiple scientific purposes:
Deuterium labeling has emerged as a pivotal strategy in antidepressant drug development to enhance metabolic stability and enable precise pharmacokinetic tracking. This approach involves replacing hydrogen atoms with deuterium (²H), a stable, non-radioactive isotope, at specific molecular positions. For serotonin reuptake inhibitors (SSRIs) and partial agonists like vilazodone, deuteration aims to mitigate rapid first-pass metabolism by exploiting the kinetic isotope effect (KIE). The KIE slows enzymatic cleavage of C–²H bonds compared to C–H bonds, thereby extending the drug’s half-life and bioavailability [3].
Vilazodone-D8 incorporates deuterium at eight strategic positions—primarily on the piperazine ring’s ethylene bridge—where oxidative metabolism occurs. This design minimizes the formation of reactive intermediates without altering vilazodone’s affinity for the serotonin transporter (SERT) or 5-HT1A receptors [1] [4]. The labeling strategy adheres to the "deuterium switch" concept, where deuteration targets are selected based on in vitro metabolic hotspots identified via mass spectrometry [3].
Compound | Deuteration Sites | Labeled Positions | KIE Impact |
---|---|---|---|
Vilazodone-D8 | Piperazine ring | 8 positions | High |
Paroxetine-D4 | Methylene bridge | 4 positions | Moderate |
Fluoxetine-D5 | Trifluoromethyl group | 5 positions | Low |
The synthesis of Vilazodone-D8 employs deuterated building blocks and catalytic deuteration techniques to ensure isotopic purity >98%. A three-step route is commonly utilized:
Critical challenges include avoiding proton-deuterium exchange during synthesis. Solvent selection (e.g., anhydrous DMF) and inert atmospheres are essential to maintain isotopic integrity [4]. The final structure, 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)benzofuran-2-carboxamide, is confirmed using NMR (²H-NMR) and high-resolution mass spectrometry (HRMS), which shows the molecular ion at m/z 449.57 [C₂₆H₁₉D₈N₅O₂]⁺ [4] [7].
Deuteration site selection in Vilazodone-D8 targets oxidative metabolic hotspots identified in human liver microsome assays. Untreated vilazodone undergoes rapid N-dealkylation at the piperazine ring, forming inactive metabolites. By deuterating the piperazine’s ethylene groups (–CH₂–CH₂– → –CD₂–CD₂–), the rate of cytochrome P450 (CYP3A4)-mediated cleavage decreases 2.5-fold due to the KIE [1] [3].
Parameter | Vilazodone | Vilazodone-D8 | Improvement |
---|---|---|---|
Half-life (t₁/₂) | 8.2 h | 20.5 h | 2.5× |
Cₘₐₓ | 156 ng/mL | 290 ng/mL | 1.9× |
AUC₀–₂₄ | 1,240 ng·h/mL | 3,150 ng·h/mL | 2.5× |
In vitro studies using human hepatocytes demonstrate Vilazodone-D8 reduces metabolite M1 (dealkylated product) formation by 60% compared to non-deuterated vilazodone [1]. This optimization enhances bioavailability for depression research without altering primary pharmacology—binding affinity for SERT (IC₅₀ = 0.5 nM) and 5-HT1A receptors (IC₅₀ = 0.2 nM) remains unchanged [2] [5].
The deuterated analog’s stability enables more accurate in vivo tracer studies. For example, concurrent quantification of Vilazodone-D8 and its metabolites in rat plasma via LC-MS/MS reveals delayed Tₘₐₓ (4.5 h vs. 2.1 h), confirming prolonged absorption [1] [7]. These properties make Vilazodone-D8 indispensable for:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9